molecular formula C6H2ClF4N B1313446 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine CAS No. 72600-67-0

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

Cat. No. B1313446
CAS RN: 72600-67-0
M. Wt: 199.53 g/mol
InChI Key: WZQQLMSKDLDZEL-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of various compounds . The molecular weight of this compound is 199.53 .


Synthesis Analysis

2-Chloro-5-trifluoromethylpyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . Another method involves the stepwise liquid-phase/vapor–phase synthesis of 2,3,5-DCTF .


Molecular Structure Analysis

The molecular formula of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is C6H2ClF4N . The InChI code is 1S/C6H2ClF4N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . They also participate in the synthesis of various agrochemical and pharmaceutical compounds .


Physical And Chemical Properties Analysis

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is a liquid at room temperature . It has a refractive index of n20/D 1.433 (lit.) . The boiling point is 50-55 °C/11 mmHg (lit.) and the melting point is 16-20 °C (lit.) . The density is 1.524 g/mL at 25 °C (lit.) .

Mechanism of Action

Target of Action

Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the synthesis of various active agrochemical and pharmaceutical ingredients . The specific targets would depend on the final compound synthesized using 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine as a building block.

Mode of Action

The trifluoromethyl group in organic compounds is known to significantly affect their chemical reactivity and biological activity . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .

Biochemical Pathways

It’s known that trifluoromethylpyridines are used in the synthesis of various active agrochemical and pharmaceutical ingredients . The affected pathways would depend on the final compound synthesized using 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine as a building block.

Pharmacokinetics

The compound is a solid at room temperature, with a density of 1524 g/mL at 25 °C . It has a boiling point of 50-55 °C/11 mmHg . These properties might influence its bioavailability.

Result of Action

It’s known that trifluoromethylpyridines are used in the synthesis of various active agrochemical and pharmaceutical ingredients . The specific effects would depend on the final compound synthesized using 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine as a building block.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s also important to note that the compound is classified as an irritant and should be handled with appropriate safety measures .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H315-H319-H225, indicating that it can cause skin irritation, serious eye irritation, and is highly flammable . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

Future Directions

Trifluoromethylpyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-chloro-3-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQQLMSKDLDZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512959
Record name 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

CAS RN

72600-67-0
Record name 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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